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Compound Name: (S)-4-DODECANOLIDE
CAS No.: 69830-92-8
Cat. No.: B1253174
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Executive Summary & Chemical Identity

(S)-4-dodecanolide (also known as (S)-

-dodecalactone) is a chiral dihydrofuranone derivative widely utilized in flavor retention,
fragrance formulation, and increasingly in pharmaceutical permeation enhancement.[1][2] Its
solubility profile is governed by its amphiphilic nature: a hydrophobic octyl chain appended to a
polar lactone ring.

Understanding the solubility of the (S)-enantiomer is critical for:

» Chiral Resolution: Designing solvent systems that maximize enantiomeric excess (ee) during
crystallization or extraction.

o Formulation Stability: Preventing phase separation in hydro-alcoholic or lipid-based delivery
systems.

» Bioavailability: Predicting partitioning into lipid bilayers (LogP implications).
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Physicochemical Core Data

Parameter Value Context

] The solubility in achiral
69830-92-8 (S-isomer) / 2305- o )
CAS Number solvents is identical for the
05-7 (racemate) )
enantiomer and racemate.[1]

Molecular Weight 198.30 g/mol -
_ o _ _ MP: 17-18 °C; BP: 130-132
Physical State Liquid / Low-melting solid
°C (1.5 mmHg)
Highly lipophilic; indicates poor
LogP (Octanol/Water) ~2.7—-3.55 gy Tipop B P
aqueous solubility.[1]
Water Solubility ~60 mg/L (20 °C) Practically insoluble.[3]

Thermodynamic Solubility Profile

The solubility of (S)-4-dodecanolide is not merely "soluble" or "insoluble”; it is a
thermodynamic equilibrium defined by the cohesive energy density of the solute and solvent.
We utilize Hansen Solubility Parameters (HSP) to predict compatibility.[4]

Hansen Solubility Parameters (HSP)
The HSP values for

-dodecalactone (extrapolated from high-fidelity data for the homolog

-undecalactone) provide a vector in 3D space (

).[5]
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Value (
Parameter Symbol Mechanistic Insight
)
Interaction via Van der
Dispersion 16.3-16.5 Waals forces; driven
by the octyl chain.
Dipole-dipole
Polarity 9.0-9.2 interactions from the
lactone carbonyl.
Moderate H-bond
Hydrogen Bonding 40-45 acceptance; low H-

bond donation.

Interpretation:

o High Compatibility: Solvents with an interaction radius (

) < 8.0 relative to these coordinates will dissolve the lactone.

 |deal Solvents: Esters (Ethyl Acetate), Ketones (Acetone), and Chlorinated solvents

(Chloroform).

e Poor Solvents: Water (due to high

mismatch) and perfluorinated hydrocarbons (low

).

Solvent-Specific Solubility Data

The following data aggregates experimental observations and thermodynamic predictions for

the liquid state (T > 18°C).
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. . Recovery
Solvent Class Specific Solvent Solubility Status .
Efficiency*
Polar Protic Water Insoluble (60 mg/L) <1%
Ethanol (96%) Miscible > 95%
Methanol Soluble High
Polar Aprotic Acetone Miscible High
Acetonitrile Soluble Moderate
Non-Polar Hexane Soluble > 90%
) o 99.9% (Best for

Diethyl Ether Miscible )

Extraction)

it Pressure Dependent

Supercritical Soluble P

(>10 MPa)
Chlorinated Dichloromethane Miscible High

*Recovery Efficiency refers to liquid-liquid extraction capability from an aqueous phase.

Experimental Protocols

As an Application Scientist, relying on literature values is insufficient. You must validate
solubility for your specific matrix. Below are the standard operating procedures (SOPS).

Protocol: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility in a specific solvent at

o Preparation: Add excess (S)-4-dodecanolide (approx. 200 mg) to 5 mL of the target solvent
in a borosilicate glass vial.

o Equilibration:

o Agitate at 250 rpm for 24 hours at controlled temperature (
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)

o Allow to settle for 4 hours or centrifuge at 10,000 rpm for 10 mins to remove undissolved
micro-droplets.

e Sampling:
o Withdraw supernatant using a pre-warmed glass syringe.
o Filter through a 0.22
PTFE filter (hydrophobic) to prevent adsorption losses.
e Quantification (GC-FID/MS):
o Column: HP-5 or DB-Wax (polar column preferred for lactone separation).
o Internal Standard:

-Undecalactone (homolog).

o Calculation:

Protocol: Supercritical Extraction

Objective: Green extraction of (S)-4-dodecanolide from solid matrices.

e Conditions:

o Mechanism: Solubility increases significantly with pressure. At 30 MPa, the solvent density
approaches that of liquid liquids, maximizing

interactions.

o Advantages: Eliminates solvent residue; preserves chirality (no thermal racemization).
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Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the
intended application (Extraction vs. Formulation).

Source is AT T L-L Extraction Diethyl Ether / Hexane
(High Recovery)

Oil/Lipid Base? Yes >

Alcoholic Base No (Water based)

MCT il / Veg Oil
(Fully Miscible)

Ethanol / Propylene Glycol a
(Co-solvency Required) acta B 10

Click to download full resolution via product page

Caption: Decision tree for solvent selection based on process requirements (Extraction vs.
Formulation).

Applications in Formulation & Drug Delivery
Emulsion Systems

Due to its low water solubility (

), (S)-4-dodecanolide requires emulsification for aqueous formulations.

» Surfactant Selection: Use surfactants with an HLB (Hydrophilic-Lipophilic Balance) of 10-12.
¢ Nano-encapsulation: It can be successfully encapsulated in cyclodextrins (

-CD) to improve aqueous solubility and stability against hydrolysis.

Permeation Enhancement

The lipophilic alkyl chain allows the molecule to intercalate into the lipid bilayer of the stratum

corneum.

e Mechanism: Disruption of lipid packing
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Increased fluidity
Enhanced drug transport.

» Vehicle: Propylene glycol or ethanol is recommended as a co-solvent to facilitate this
delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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